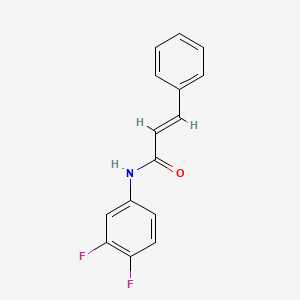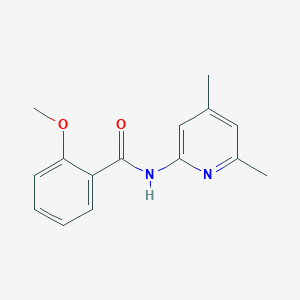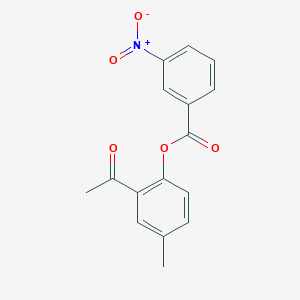
N-(3,4-difluorophenyl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-3-phenylacrylamide, also known as DFP-PA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of acrylamide and is known to possess unique properties that make it suitable for use in various scientific studies.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-3-phenylacrylamide has been extensively studied for its potential applications in the field of medicine. One of the primary uses of this compound is in the development of new drugs for the treatment of various diseases. N-(3,4-difluorophenyl)-3-phenylacrylamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Wirkmechanismus
The mechanism of action of N-(3,4-difluorophenyl)-3-phenylacrylamide is not yet fully understood. However, studies have shown that this compound targets the microtubule network, which is essential for cell division and proliferation. N-(3,4-difluorophenyl)-3-phenylacrylamide has been found to inhibit the polymerization of microtubules, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-3-phenylacrylamide has been shown to exhibit a wide range of biochemical and physiological effects. Studies have reported that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(3,4-difluorophenyl)-3-phenylacrylamide has been found to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer. Moreover, this compound has been shown to reduce the production of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-difluorophenyl)-3-phenylacrylamide possesses several advantages for use in lab experiments. This compound is highly stable and has a long shelf life, making it suitable for long-term studies. Additionally, N-(3,4-difluorophenyl)-3-phenylacrylamide is soluble in both organic and aqueous solvents, allowing for easy preparation of solutions for various experiments. However, one of the limitations of N-(3,4-difluorophenyl)-3-phenylacrylamide is its potential toxicity, which requires proper handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-difluorophenyl)-3-phenylacrylamide. One of the primary areas of research is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(3,4-difluorophenyl)-3-phenylacrylamide and its potential use in combination with other drugs. Moreover, the development of new synthesis methods for N-(3,4-difluorophenyl)-3-phenylacrylamide may lead to the production of more potent and selective compounds for use in scientific research.
Conclusion
In conclusion, N-(3,4-difluorophenyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound possesses unique properties that make it suitable for use in various studies, including the development of new drugs for the treatment of cancer and inflammatory diseases. While there are limitations to the use of N-(3,4-difluorophenyl)-3-phenylacrylamide, its advantages and potential for future research make it a promising compound for the scientific community.
Synthesemethoden
The synthesis of N-(3,4-difluorophenyl)-3-phenylacrylamide involves the reaction of 3,4-difluoroaniline with cinnamoyl chloride in the presence of a base. The resulting product is then purified using a column chromatography technique to obtain the pure compound. This method has been reported to yield high purity and high yield of N-(3,4-difluorophenyl)-3-phenylacrylamide, making it suitable for use in scientific research.
Eigenschaften
IUPAC Name |
(E)-N-(3,4-difluorophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO/c16-13-8-7-12(10-14(13)17)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHCYNIKXHZASE-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-difluorophenyl)-3-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)

![4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid](/img/structure/B5764309.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5764313.png)
![4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5764321.png)
![methyl 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5764329.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5764335.png)


![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5764355.png)


![N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764381.png)
